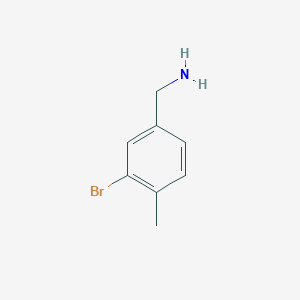

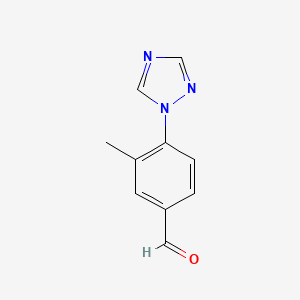

3-méthyl-4-(1H-1,2,4-triazol-1-yl)benzaldéhyde

Vue d'ensemble

Description

1,2,4-Triazole derivatives are important nitrogen heterocyclic compounds . They have been synthesized and evaluated for their potential as anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids involved various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Applications De Recherche Scientifique

Découverte de médicaments

Le cycle triazole est un motif courant dans les produits pharmaceutiques en raison de son mimétisme de la liaison peptidique, de sa stabilité et de sa capacité à participer à des liaisons hydrogène . 3-méthyl-4-(1H-1,2,4-triazol-1-yl)benzaldéhyde pourrait servir de précurseur dans la synthèse de nouveaux composés aux effets thérapeutiques potentiels. Ses caractéristiques structurales peuvent être bénéfiques dans la conception de médicaments aux propriétés pharmacocinétiques améliorées.

Synthèse organique

En chimie organique, les dérivés du triazole sont utilisés comme intermédiaires dans la synthèse de molécules complexes . Le groupe benzaldéhyde dans This compound peut subir diverses réactions, ce qui en fait un bloc de construction polyvalent pour la construction de composés organiques divers.

Chimie des polymères

Les triazoles peuvent être incorporés dans des polymères pour améliorer leurs propriétés, telles que la stabilité thermique et la résistance mécanique . Le composé en question pourrait être utilisé dans le développement de nouveaux matériaux polymères aux caractéristiques spécifiques pour des applications industrielles.

Chimie supramoléculaire

En raison de sa capacité à former des liaisons hydrogène, This compound peut être utilisé dans des assemblages supramoléculaires . Ces structures ont des implications dans la création de machines et de dispositifs moléculaires.

Bioconjugaison

Le cycle triazole peut servir de lien dans les stratégies de bioconjugaison . Ce composé pourrait être utilisé pour attacher divers groupes fonctionnels à des biomolécules, aidant à l'étude des processus biologiques ou au développement d'outils de diagnostic.

Imagerie fluorescente

Les dérivés du triazole sont connus pour présenter une fluorescence . Par conséquent, This compound pourrait potentiellement être modifié pour servir de sonde fluorescente dans les applications d'imagerie, fournissant des informations sur la dynamique cellulaire et moléculaire.

Mécanisme D'action

Target of Action

Related compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It’s worth noting that related compounds have been shown to affect the proliferation of cancer cells, suggesting a potential impact on cell cycle regulation and apoptosis pathways .

Result of Action

Related compounds have demonstrated cytotoxic effects towards cancer cells, with some showing very weak cytotoxic effects towards normal cells .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using MTB in laboratory experiments is that it is a relatively inexpensive and easy-to-use reagent. Additionally, it is soluble in water, which makes it useful for a variety of scientific research applications. However, MTB is highly flammable and should be handled with care. Additionally, it should not be used in experiments involving human subjects, as its effects on humans are not well understood.

Orientations Futures

There are numerous potential future directions for research involving MTB. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in pharmaceuticals, as well as its potential applications in other fields, such as agriculture and food science. Additionally, research could be conducted to explore the mechanisms of action of MTB and to develop more efficient and cost-effective methods for synthesizing it. Finally, research could be conducted to evaluate the toxicity of MTB and to develop methods for safely disposing of it.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for hydrolyzing acetylcholine . The compound’s triazole ring system allows it to exhibit various biological activities, including antibacterial, antimalarial, and antiviral effects . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions, which facilitate its binding to target biomolecules.

Cellular Effects

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has been shown to influence various cellular processes. In cancer cell lines such as MCF-7 and HCT-116, it exhibits potent inhibitory activities, leading to reduced cell proliferation and induction of apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects on cancer cells . Additionally, it demonstrates minimal cytotoxicity towards normal cells, making it a promising candidate for selective cancer therapy .

Molecular Mechanism

The molecular mechanism of 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s triazole ring system facilitates its binding to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition . This inhibition results in the accumulation of acetylcholine at synapses, which can have neuroprotective effects . Furthermore, the compound’s interactions with DNA and RNA can lead to changes in gene expression, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s triazole ring system allows it to participate in oxidation-reduction reactions, contributing to its biological activity . Additionally, its interactions with metabolic enzymes can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s ability to cross cellular membranes and reach intracellular targets is critical for its biological activity .

Subcellular Localization

The subcellular localization of 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

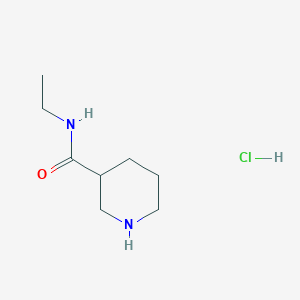

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-4-9(5-14)2-3-10(8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQBLQAOVWUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007317-54-5 | |

| Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)

![3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B1395268.png)

![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)